Cas no 5473-13-2 (Benzenepropanoic acid, a,b-dicyano-, ethyl ester)
Benzenepropanoic acid, a,b-dicyano-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanoic acid, a,b-dicyano-, ethyl ester
- ETHYL 2,3-DICYANO-3-PHENYLPROPANOATE
- 2,3-Dicyan-3-phenyl-propionsaeure-aethylester
- 2,3-Dicyan-3-phenyl-propionsaeure-aethyl-ester
- 2,3-dicyano-3-phenyl-propionic acid ethyl ester
- AC1L5NNB
- AC1Q31Z9
- AC1Q4QK0
- AR-1I8134
- CTK6F3753
- NSC29656
- SBB068856
- NSC-29656
- FT-0654933
- ethyl2,3-dicyano-3-phenylpropanoate
- NCGC00338994-01
- DTXSID40283097
- NSC 29656
- EN300-30646
- AB01330713-02
- AKOS015917617
- A830349
- Z315899006
- CS-0245548
- 5473-13-2
-
- Inchi: 1S/C13H12N2O2/c1-2-17-13(16)12(9-15)11(8-14)10-6-4-3-5-7-10/h3-7,11-12H,2H2,1H3
- InChI Key: AJIQVNWYQUEXKT-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C#N)C(C#N)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 228.08996
- Monoisotopic Mass: 228.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 73.9Ų
Experimental Properties
- Density: 1.163
- Boiling Point: 422.7°Cat760mmHg
- Flash Point: 184.8°C
- Refractive Index: 1.529
- PSA: 73.88
- LogP: 1.99666
Benzenepropanoic acid, a,b-dicyano-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-30646-0.05g |
ethyl 2,3-dicyano-3-phenylpropanoate |
5473-13-2 | 78% | 0.05g |
$179.0 | 2023-11-13 | |
| Enamine | EN300-30646-0.1g |
ethyl 2,3-dicyano-3-phenylpropanoate |
5473-13-2 | 78% | 0.1g |
$268.0 | 2023-11-13 | |
| Enamine | EN300-30646-0.25g |
ethyl 2,3-dicyano-3-phenylpropanoate |
5473-13-2 | 78% | 0.25g |
$383.0 | 2023-11-13 | |
| Enamine | EN300-30646-0.5g |
ethyl 2,3-dicyano-3-phenylpropanoate |
5473-13-2 | 78% | 0.5g |
$601.0 | 2023-11-13 | |
| Enamine | EN300-30646-1.0g |
ethyl 2,3-dicyano-3-phenylpropanoate |
5473-13-2 | 78% | 1.0g |
$770.0 | 2023-02-14 | |
| Enamine | EN300-30646-2.5g |
ethyl 2,3-dicyano-3-phenylpropanoate |
5473-13-2 | 78% | 2.5g |
$1509.0 | 2023-11-13 | |
| Enamine | EN300-30646-5.0g |
ethyl 2,3-dicyano-3-phenylpropanoate |
5473-13-2 | 78% | 5.0g |
$2235.0 | 2023-02-14 | |
| Enamine | EN300-30646-10.0g |
ethyl 2,3-dicyano-3-phenylpropanoate |
5473-13-2 | 78% | 10.0g |
$3314.0 | 2023-02-14 | |
| Enamine | EN300-30646-1g |
ethyl 2,3-dicyano-3-phenylpropanoate |
5473-13-2 | 78% | 1g |
$770.0 | 2023-11-13 | |
| Enamine | EN300-30646-5g |
ethyl 2,3-dicyano-3-phenylpropanoate |
5473-13-2 | 78% | 5g |
$2235.0 | 2023-11-13 |
Benzenepropanoic acid, a,b-dicyano-, ethyl ester Suppliers
Benzenepropanoic acid, a,b-dicyano-, ethyl ester Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Benzenepropanoic acid, a,b-dicyano-, ethyl ester
Benzenepropanoic acid, a,b-dicyano-, ethyl ester (CAS No. 5473-13-2): An Overview of Its Structure, Properties, and Applications
Benzenepropanoic acid, a,b-dicyano-, ethyl ester (CAS No. 5473-13-2) is a unique compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its distinctive structure and potential applications. This compound, often referred to as ethyl 2,3-dicyanobenzenepropanoate, is characterized by its aromatic ring and the presence of two cyano groups and an ester functional group. These structural features contribute to its chemical stability and reactivity, making it a valuable intermediate in various synthetic processes.
The molecular formula of ethyl 2,3-dicyanobenzenepropanoate is C11H9N3O2, with a molecular weight of approximately 207.19 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a boiling point of around 280°C. Its solubility in water is limited, but it is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. These physical properties make it suitable for use in a variety of chemical reactions and processes.
In terms of its chemical reactivity, ethyl 2,3-dicyanobenzenepropanoate exhibits several interesting properties. The presence of the cyano groups makes it an excellent nucleophile and electrophile, allowing it to participate in various substitution and addition reactions. Additionally, the ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then undergo further transformations. These characteristics make it a versatile building block in organic synthesis.
Recent research has focused on the potential applications of ethyl 2,3-dicyanobenzenepropanoate in the development of new materials and pharmaceuticals. One notable area of interest is its use as an intermediate in the synthesis of biologically active compounds. For example, studies have shown that derivatives of this compound exhibit anti-inflammatory and anti-cancer properties. The cyano groups can be converted into various functional groups such as amides or thiols, which can enhance the biological activity of the resulting molecules.
In the field of materials science, ethyl 2,3-dicyanobenzenepropanoate has been explored for its potential in the synthesis of conductive polymers and other advanced materials. The aromatic ring and cyano groups provide electronic conjugation, which can improve the electrical conductivity and mechanical properties of polymers derived from this compound. This makes it a promising candidate for applications in electronics and energy storage devices.
The synthesis of ethyl 2,3-dicyanobenzenepropanoate typically involves multi-step processes that start with the reaction of benzene with appropriate reagents to introduce the cyano groups and the ester functionality. One common synthetic route involves the reaction of benzene with cyanogen chloride followed by esterification with ethanol. This process requires careful control of reaction conditions to ensure high yields and purity.
Safety considerations are an important aspect when handling ethyl 2,3-dicyanobenzenepropanoate. While it is not classified as a hazardous material under most regulatory frameworks, proper safety precautions should be taken to prevent exposure to skin or inhalation. It is recommended to handle this compound in well-ventilated areas and use personal protective equipment such as gloves and safety goggles.
In conclusion, ethyl 2,3-dicyanobenzenepropanoate (CAS No. 5473-13-2) is a versatile compound with unique structural features that make it valuable in various scientific and industrial applications. Its potential uses in pharmaceuticals, materials science, and organic synthesis continue to be explored through ongoing research efforts. As new methodologies and applications are developed, this compound is likely to play an increasingly important role in advancing these fields.
5473-13-2 (Benzenepropanoic acid, a,b-dicyano-, ethyl ester) Related Products
- 6731-58-4(Ethyl 2-Cyano-3-phenylpropanoate)
- 718-71-8(Ethyl Cyanoethylphenylacetate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)